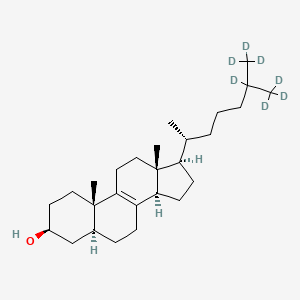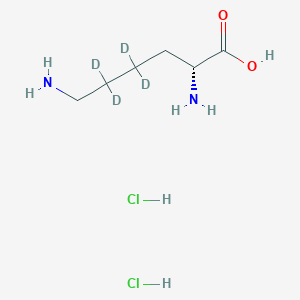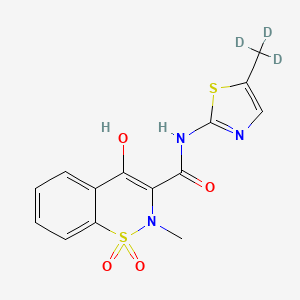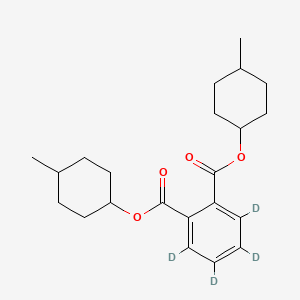
Bis(4-methylcyclohexyl) phthalate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-methylcyclohexyl) phthalate-d4 is a deuterated phthalate ester, which means it contains deuterium atoms instead of hydrogen atoms. This compound is often used as an internal standard in analytical chemistry due to its stable isotope labeling. It has a molecular formula of C22D4H26O4 and a molecular weight of 362.496 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methylcyclohexyl) phthalate-d4 typically involves the esterification of phthalic anhydride with 4-methylcyclohexanol-d4. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-methylcyclohexyl) phthalate-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Phthalic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phthalate esters.
Applications De Recherche Scientifique
Bis(4-methylcyclohexyl) phthalate-d4 has several applications in scientific research:
Analytical Chemistry: Used as an internal standard for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Environmental Studies: Helps in tracing the fate and transport of phthalates in environmental samples.
Pharmacokinetics: Used in studies to understand the metabolism and distribution of phthalate esters in biological systems.
Material Science: Employed in the synthesis of polymers and plasticizers.
Mécanisme D'action
The mechanism of action of Bis(4-methylcyclohexyl) phthalate-d4 is primarily related to its role as an internal standard. In analytical chemistry, it provides a reference point for quantifying the concentration of phthalate esters in samples. The deuterium atoms in the compound help in distinguishing it from non-deuterated analogs, allowing for accurate measurements.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) phthalate: Commonly used as a plasticizer.
Diisononyl phthalate: Another plasticizer with similar applications.
Diisodecyl phthalate: Used in the production of flexible plastics.
Uniqueness
Bis(4-methylcyclohexyl) phthalate-d4 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical techniques. This labeling provides enhanced stability and allows for precise quantification in complex mixtures.
Propriétés
Formule moléculaire |
C22H30O4 |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
bis(4-methylcyclohexyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H30O4/c1-15-7-11-17(12-8-15)25-21(23)19-5-3-4-6-20(19)22(24)26-18-13-9-16(2)10-14-18/h3-6,15-18H,7-14H2,1-2H3/i3D,4D,5D,6D |
Clé InChI |
JKJWMYHRXOJYJS-LNFUJOGGSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC2CCC(CC2)C)C(=O)OC3CCC(CC3)C)[2H])[2H] |
SMILES canonique |
CC1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCC(CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




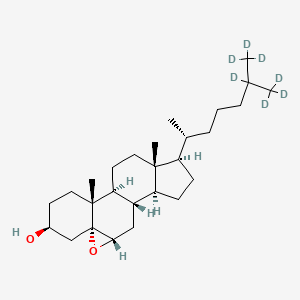

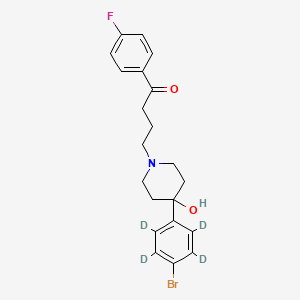
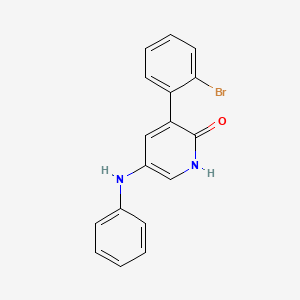

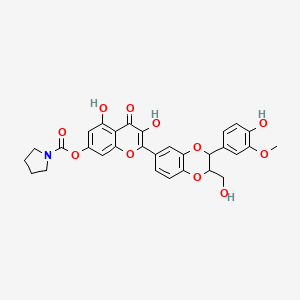

![N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B12413795.png)
